But-3-EN-2-amine

Description

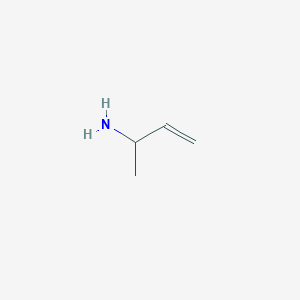

Structure

3D Structure

Properties

IUPAC Name |

but-3-en-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-3-4(2)5/h3-4H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCBWJCUHSVVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574929 | |

| Record name | But-3-en-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34375-90-1 | |

| Record name | 3-Buten-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34375-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | But-3-en-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-en-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

But-3-en-2-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of But-3-en-2-amine

Introduction

But-3-en-2-amine, also known as 1-methylallylamine, is a chiral primary amine with applications in organic synthesis. Its structure, featuring both a stereocenter and a vinyl group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. More than 80% of all drugs and drug candidates contain an amine functional group, many of which are chiral and can be challenging to prepare.[1] This guide provides a detailed overview of the synthesis and characterization of but-3-en-2-amine, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of but-3-en-2-amine is presented below.

| Property | Value | Reference |

| IUPAC Name | but-3-en-2-amine | [2] |

| Molecular Formula | C₄H₉N | [2] |

| Molecular Weight | 71.12 g/mol | [2] |

| CAS Number | 34375-90-1 | [2] |

| Canonical SMILES | CC(C=C)N | [2] |

| InChIKey | JDCBWJCUHSVVMN-UHFFFAOYSA-N | [2] |

Synthesis of But-3-en-2-amine

The synthesis of but-3-en-2-amine can be achieved through various methods. A common and direct approach is the reductive amination of but-3-en-2-one (B6265698) (methyl vinyl ketone). For the preparation of enantiomerically enriched but-3-en-2-amine, asymmetric synthesis methods are employed, with the use of chiral auxiliaries like tert-butanesulfinamide (tBS) being a prominent and reliable strategy.[3][4]

Method 1: Reductive Amination (Racemic Synthesis)

Reductive amination involves the reaction of a ketone (but-3-en-2-one) with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the corresponding amine.

Reaction Scheme: But-3-en-2-one + NH₃ + [Reducing Agent] → (±)-But-3-en-2-amine

Method 2: Asymmetric Synthesis via tert-Butanesulfinamide

The use of tert-butanesulfinamide as a chiral auxiliary provides a robust method for the asymmetric synthesis of amines.[1][3][4] The general process involves three main steps:

-

Condensation: Reaction of the ketone (but-3-en-2-one) with enantiopure tert-butanesulfinamide to form a chiral N-sulfinylimine.

-

Diastereoselective Reduction: Reduction of the C=N bond of the sulfinylimine using a hydride reducing agent. The stereocenter on the sulfinamide directs the hydride attack, leading to a high diastereomeric excess.

-

Deprotection: Cleavage of the N-sulfinyl group with a strong acid to yield the enantiomerically enriched primary amine.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-But-3-en-2-amine

This protocol is adapted from the general methodology for asymmetric amine synthesis using tert-butanesulfinamide.[3][4]

Step 1: Condensation to form N-sulfinylimine

-

To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF (3 M), add but-3-en-2-one (1.2 eq).

-

Add a dehydrating agent, such as Ti(OEt)₄ (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting materials are consumed.

-

Upon completion, quench the reaction by carefully adding brine.

-

Filter the mixture through a pad of Celite to remove titanium salts.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinylimine. Purify by column chromatography if necessary.

Step 2: Diastereoselective Reduction

-

Dissolve the purified N-sulfinylimine from the previous step in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of L-Selectride® (1 M in THF, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 3-6 hours, monitoring for completion by TLC.

-

Quench the reaction by the slow addition of methanol (B129727), followed by saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Deprotection of the Sulfinyl Group

-

Dissolve the crude product from the reduction step in methanol (0.5 M).

-

Add a solution of HCl in 1,4-dioxane (B91453) (4 M, 3.0 eq) and stir at room temperature for 1 hour.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in diethyl ether and concentrate again to remove excess HCl.

-

The resulting solid is the hydrochloride salt of (S)-but-3-en-2-amine. To obtain the free amine, dissolve the salt in water, basify with NaOH (2 M) to pH > 12, and extract with diethyl ether (3x).

-

Dry the combined organic layers over anhydrous K₂CO₃, filter, and carefully concentrate to yield the final product.

Protocol 2: General Characterization Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of but-3-en-2-amine in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using a neat liquid sample on a KBr plate or using an ATR-FTIR spectrometer.

-

Scan in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the amine in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

-

Characterization Data

The following tables summarize typical spectroscopic data for but-3-en-2-amine. Actual values may vary slightly depending on the instrumentation and conditions.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.80 | ddd | 1H | -CH=CH₂ |

| ~5.10 | d | 1H | -CH=CH ₂(trans) |

| ~5.00 | d | 1H | -CH=CH ₂(cis) |

| ~3.40 | m | 1H | -CH (NH₂) |

| ~1.40 | s (br) | 2H | -NH₂ |

| ~1.15 | d | 3H | -CH₃ |

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | -C H=CH₂ |

| ~113.5 | -CH=C H₂ |

| ~50.0 | -C H(NH₂) |

| ~23.0 | -C H₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3380-3300 | N-H stretch (primary amine) |

| ~3080 | =C-H stretch (alkene) |

| ~2970-2850 | C-H stretch (alkane) |

| ~1640 | C=C stretch (alkene) |

| ~1590 | N-H bend (scissoring) |

| ~990, ~915 | =C-H bend (out-of-plane) |

Visualizations

The following diagrams illustrate the synthesis workflow and the asymmetric synthesis pathway.

Caption: General experimental workflow for the synthesis and characterization of but-3-en-2-amine.

Caption: Reaction pathway for the asymmetric synthesis of (S)-but-3-en-2-amine.

References

(S)-But-3-en-2-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-But-3-en-2-amine , a chiral primary allylic amine, represents a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural features—a stereogenic center, a primary amine, and a terminal olefin—offer a trifecta of reactive sites for diverse chemical transformations. This guide provides an in-depth overview of its physical and chemical properties, along with a representative synthetic protocol and a discussion of its potential applications in drug development.

Core Physical and Chemical Properties

The properties of (S)-But-3-en-2-amine are summarized below. It is a clear, colorless liquid with a characteristic ammonia-like odor and is highly flammable[1].

| Property | Value | Source |

| Molecular Formula | C₄H₉N | PubChem[2] |

| Molecular Weight | 71.12 g/mol | PubChem[2] |

| IUPAC Name | (2S)-but-3-en-2-amine | PubChem[2] |

| CAS Number | 75197-06-7 | PubChem[2] |

| XLogP3 | 0.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 71.0735 g/mol | PubChem[2] |

| Monoisotopic Mass | 71.0735 g/mol | PubChem[2] |

| Topological Polar Surface Area | 26 Ų | PubChem[2] |

| Heavy Atom Count | 5 | PubChem[2] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet. The methine proton (CH) adjacent to the amine and the vinyl group would be a complex multiplet. The terminal vinyl protons (=CH₂) would show characteristic splitting patterns, and the methyl protons (-CH₃) would appear as a doublet due to coupling with the adjacent methine proton. The addition of D₂O would cause the amine proton signal to disappear, a useful diagnostic test[3][4].

¹³C NMR Spectroscopy: The carbon NMR spectrum would display four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbon atom bonded to the nitrogen would be deshielded and appear in the range of 35-60 ppm. The two olefinic carbons would appear further downfield, typically in the 110-140 ppm range, while the methyl carbon would be the most upfield signal.

Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum of (S)-But-3-en-2-amine is expected to exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹[5][6]. An N-H bending vibration should be observable around 1590-1650 cm⁻¹[6]. Additionally, a C=C stretching vibration for the terminal alkene will be present around 1640 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ region[6].

Mass Spectrometry: In mass spectrometry, the molecular ion peak (M⁺) for (S)-But-3-en-2-amine would have an odd m/z value, in accordance with the nitrogen rule for a compound with a single nitrogen atom[3]. A prominent fragmentation pathway would be alpha-cleavage, leading to the loss of a methyl radical to form a resonance-stabilized iminium cation.

Synthesis and Experimental Protocols

The stereoselective synthesis of chiral primary allylic amines like (S)-But-3-en-2-amine is a significant challenge in organic chemistry. While a specific, published protocol for this exact molecule is not available, a representative method can be adapted from established procedures for the synthesis of similar compounds, such as the iridium-catalyzed stereospecific allylic amination of optically active allylic alcohols.

Representative Synthetic Protocol: Iridium-Catalyzed Allylic Amination

This protocol is based on the general methodology for the stereospecific substitution of allylic alcohols.

Reaction Scheme:

Caption: General workflow for the synthesis of (S)-But-3-en-2-amine.

Detailed Methodology:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the iridium precursor (e.g., [Ir(COD)Cl]₂) and the appropriate chiral phosphoramidite (B1245037) ligand in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF). The mixture is stirred at room temperature to allow for the formation of the active catalyst.

-

Reaction Setup: To the flask containing the activated catalyst, lithium iodide (LiI) is added, followed by the optically active (R)-but-3-en-2-ol. Finally, sulfamic acid, serving as an ammonia (B1221849) equivalent, is added to the reaction mixture.

-

Reaction Execution: The flask is sealed and heated to the desired temperature (e.g., 50-80 °C) and the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure (S)-But-3-en-2-amine.

Chemical Reactivity and Potential Applications in Drug Development

The chemical reactivity of (S)-But-3-en-2-amine is dictated by its three key functional groups:

-

Primary Amine: The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic. It can readily undergo reactions such as alkylation, acylation, and sulfonylation to form a wide variety of derivatives.

-

Terminal Alkene: The double bond can participate in various addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation. It can also be a substrate in transition metal-catalyzed cross-coupling reactions.

-

Chiral Center: The stereogenic center at the C2 position is crucial for its application in asymmetric synthesis and for its potential biological activity, as stereochemistry often plays a critical role in drug-receptor interactions.

Logical Relationship of Functional Group Reactivity:

Caption: Reactivity profile of (S)-But-3-en-2-amine.

While there is no specific information in the public domain regarding the biological activity or involvement of (S)-But-3-en-2-amine in any signaling pathways, chiral amines are a cornerstone of the pharmaceutical industry. More than 40% of drugs and drug candidates contain an amine functional group, with a significant portion of these being chiral. The presence of the allylic moiety also opens up possibilities for its use as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

(S)-But-3-en-2-amine is a chiral building block with significant potential for synthetic and medicinal chemistry. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an attractive starting material for the synthesis of novel compounds. Further research into its biological activity and applications in drug discovery is warranted.

References

Spectroscopic Profile of But-3-en-2-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for But-3-en-2-amine (CAS No: 34375-90-1), a valuable building block in organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles, alongside generalized experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: But-3-en-2-amine

-

Molecular Formula: C₄H₉N[1]

-

Molecular Weight: 71.12 g/mol [1]

-

Synonyms: 1-Methylallylamine, 3-Amino-1-butene[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for But-3-en-2-amine. These predictions are derived from the analysis of its chemical structure and typical spectroscopic values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 - 5.9 | ddd | 1H | H-3 |

| ~ 5.0 - 5.2 | m | 2H | H-4 |

| ~ 3.3 - 3.5 | m | 1H | H-2 |

| ~ 1.5 (broad) | s | 2H | -NH₂ |

| ~ 1.1 - 1.2 | d | 3H | H-1 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | C-3 |

| ~ 112 - 115 | C-4 |

| ~ 48 - 52 | C-2 |

| ~ 22 - 25 | C-1 |

Infrared (IR) Spectroscopy

As a primary aliphatic amine, But-3-en-2-amine is expected to exhibit characteristic IR absorption bands.[2][3]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3380 - 3450 | Medium | Asymmetric N-H stretch |

| ~ 3300 - 3350 | Medium | Symmetric N-H stretch |

| ~ 3080 | Medium | =C-H stretch |

| ~ 2970 | Strong | C-H stretch (aliphatic) |

| ~ 1640 | Medium | C=C stretch |

| ~ 1590 - 1650 | Medium | N-H bend (scissoring) |

| ~ 1450 | Medium | C-H bend (aliphatic) |

| ~ 1000 - 1250 | Medium-Weak | C-N stretch |

| ~ 910 and 990 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of But-3-en-2-amine is expected to be governed by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Alpha-cleavage is a characteristic fragmentation pattern for aliphatic amines.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 71 | [C₄H₉N]⁺ (Molecular Ion) |

| 56 | [M - CH₃]⁺ |

| 44 | [CH(NH₂)=CH₂]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid amine like But-3-en-2-amine.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of But-3-en-2-amine for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Gently vortex the vial until the sample is completely dissolved.

-

Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR: Utilize a standard single-pulse sequence. Acquire a suitable number of scans (e.g., 16) with a relaxation delay of 1-5 seconds.

-

For ¹³C NMR: Employ a proton-decoupled single-pulse sequence. A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of But-3-en-2-amine directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plates.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of But-3-en-2-amine in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of around 10-100 µg/mL.[4]

-

-

Instrument Setup and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

-

Utilize a standard electron ionization energy of 70 eV.

-

The ions generated are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary alpha-cleavage fragmentation pathway for But-3-en-2-amine in mass spectrometry.

References

- 1. But-3-en-2-amine | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

In-Depth Technical Guide: But-3-en-2-amine (CAS Number: 34375-90-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-en-2-amine, with the CAS number 34375-90-1, is a chiral primary amine that serves as a versatile building block in organic synthesis. Its structure, featuring both a vinyl group and a stereocenter at the C-2 position, makes it a valuable synthon for the preparation of a variety of more complex chiral molecules, particularly in the context of pharmaceutical and agrochemical research. The presence of the amine and alkene functionalities allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of biologically active compounds. Chiral amines, in general, are crucial components in a vast number of pharmaceuticals, influencing their efficacy and safety profiles.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of But-3-en-2-amine is presented in the table below. These computed properties provide essential information for handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₄H₉N | PubChem[4] |

| Molecular Weight | 71.12 g/mol | PubChem[4] |

| IUPAC Name | but-3-en-2-amine | PubChem[4] |

| Canonical SMILES | CC(C=C)N | PubChem[4] |

| InChI Key | JDCBWJCUHSVVMN-UHFFFAOYSA-N | PubChem[4] |

| CAS Number | 34375-90-1 | PubChem[4] |

| Topological Polar Surface Area | 26.0 Ų | PubChem[4] |

| Complexity | 32.6 | PubChem[4] |

| XLogP3-AA | 0.3 | PubChem[4] |

Synthesis

The enantioselective synthesis of chiral amines is a critical area of research in organic chemistry.[1][5][6] While a specific, detailed experimental protocol for the synthesis of But-3-en-2-amine was not found in the public literature, general and robust methods for the preparation of chiral amines can be adapted. One of the most powerful and widely used methods is the asymmetric reductive amination of a prochiral ketone.[7][8]

General Experimental Protocol: Asymmetric Reductive Amination

This protocol outlines a general procedure for the synthesis of a chiral amine from a ketone, which can be conceptually applied to the synthesis of (S)- or (R)-But-3-en-2-amine from but-3-en-2-one (B6265698).

Objective: To synthesize a chiral amine via the asymmetric reduction of an imine formed in situ from a ketone and an amine source.

Materials:

-

But-3-en-2-one (prochiral ketone)

-

Ammonia or a suitable amine source (e.g., ammonium (B1175870) salt)

-

Chiral catalyst (e.g., a transition metal complex with a chiral ligand)[1][5]

-

Reducing agent (e.g., H₂, formic acid, or a hydride source)

-

Anhydrous solvent (e.g., methanol, toluene, THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a dried reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.

-

Add but-3-en-2-one and the amine source to the reaction mixture.

-

Introduce the reducing agent. If using H₂, the reaction should be performed in a pressure reactor.

-

Stir the reaction at a controlled temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC, or NMR).

-

Upon completion, quench the reaction carefully.

-

Perform an aqueous work-up to remove the catalyst and other water-soluble byproducts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the desired enantiopure But-3-en-2-amine.

Logical Workflow for Asymmetric Reductive Amination:

References

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. But-3-en-2-amine | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chiral Resolution of Racemic But-3-en-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: The enantiomers of But-3-en-2-amine are valuable chiral building blocks in organic synthesis, particularly for the construction of complex nitrogen-containing molecules in the pharmaceutical industry. Access to enantiomerically pure forms of this amine is crucial for the development of stereochemically defined active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the primary methods for the chiral resolution of racemic But-3-en-2-amine. While specific literature detailing the resolution of this exact compound is limited, this guide presents detailed experimental protocols for two of the most effective and widely applicable techniques: diastereomeric salt formation and enzymatic kinetic resolution. The methodologies are based on established procedures for structurally similar amines. This document also includes a comparative summary of expected quantitative data and visual workflows to aid in the practical application of these resolution strategies.

Introduction: The Importance of Chiral But-3-en-2-amine

Chirality is a fundamental aspect of molecular recognition in biological systems. For many pharmaceuticals, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects. But-3-en-2-amine, a small, unsaturated chiral primary amine, serves as a versatile synthon. Its vinyl group allows for a wide range of chemical transformations, making its enantiomerically pure forms highly sought after for the synthesis of novel chiral ligands, catalysts, and complex drug candidates.

The primary challenge lies in obtaining these enantiomers in high purity. While asymmetric synthesis offers a direct route, the resolution of the readily available racemic mixture often presents a more practical and cost-effective approach, especially at a larger scale. This guide focuses on two classical and robust resolution methods: the formation and fractional crystallization of diastereomeric salts and the highly selective enzymatic kinetic resolution.

Diastereomeric Salt Resolution

This classical method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][2] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4] The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, and subsequent liberation of the amine from the separated salt yields the desired enantiomer.

General Principles

The process involves three key steps:

-

Salt Formation: The racemic amine is reacted with a single enantiomer of a chiral acid. Commonly used resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid.[1][5][6]

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is dissolved in a suitable solvent system, and the solution is allowed to crystallize. The diastereomer with the lower solubility will precipitate out of the solution.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base to regenerate the free amine, now in an enantiomerically enriched form.

The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which often requires empirical screening for optimization.

Experimental Protocol: Resolution with Dibenzoyl-L-tartaric Acid

This protocol is a generalized procedure based on the resolution of similar primary amines and should be optimized for But-3-en-2-amine.

Materials:

-

Racemic But-3-en-2-amine

-

Dibenzoyl-L-tartaric acid

-

Methanol

-

Diethyl ether

-

2 M Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 0.5 equivalents of dibenzoyl-L-tartaric acid in a minimal amount of warm methanol.

-

To this solution, add 1.0 equivalent of racemic But-3-en-2-amine dropwise with stirring. An exothermic reaction may be observed.

-

Allow the mixture to cool to room temperature and then stir for an additional 2-4 hours to ensure complete salt formation.

-

-

Fractional Crystallization:

-

Gently heat the methanolic solution to redissolve any precipitate that may have formed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.

-

The filtrate, containing the more soluble diastereomeric salt, should be saved for the potential recovery of the other enantiomer.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected crystalline salt in water.

-

While stirring, add 2 M NaOH solution dropwise until the pH of the solution is basic (pH > 11), leading to the dissolution of the salt and the formation of the free amine as an organic layer.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation to yield the enantiomerically enriched But-3-en-2-amine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee%) of the resolved amine should be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), potentially after derivatization with a suitable chiral or achiral agent.

-

Figure 1. Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate.[7][8] For amines, lipases are commonly employed to catalyze the acylation of one enantiomer at a much faster rate than the other, resulting in a mixture of the acylated amine and the unreacted amine of the opposite configuration.[9]

General Principles

The key to a successful kinetic resolution is the differential rate of reaction for the two enantiomers. In the case of lipase-catalyzed acylation of a racemic amine:

-

Racemic Amine + Acyl Donor --(Lipase)--> (R)-Amide + (S)-Amine (unreacted)

The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material. The acylated amine (amide) and the unreacted amine can then be separated based on their different chemical properties.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol is a generalized procedure based on the resolution of primary amines using Candida antarctica lipase (B570770) B (Novozym 435) and should be optimized for But-3-en-2-amine.

Materials:

-

Racemic But-3-en-2-amine

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acylating agent (e.g., ethyl acetate, isopropyl acetate)

-

Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)

-

Standard laboratory glassware

-

Magnetic stirrer and temperature-controlled bath

-

Reaction monitoring equipment (chiral GC or HPLC)

Procedure:

-

Enzymatic Acylation:

-

To a flame-dried round-bottom flask, add racemic But-3-en-2-amine (1.0 equivalent) and the anhydrous organic solvent.

-

Add the acylating agent (e.g., ethyl acetate, 1.0-2.0 equivalents).

-

Add the immobilized lipase (typically 20-50 mg per mmol of amine).

-

Stir the suspension at a controlled temperature (e.g., 40 °C).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by taking small aliquots at regular intervals.

-

Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining amine and the formed amide.

-

Stop the reaction when the conversion is close to 50%.

-

-

Separation and Product Isolation:

-

Remove the immobilized enzyme by filtration, washing it with a small amount of the solvent. The enzyme can often be reused.

-

The filtrate contains a mixture of the unreacted amine and the acylated amine (amide).

-

This mixture can be separated by column chromatography or by acid-base extraction. For the latter, the unreacted amine can be extracted into an acidic aqueous solution, leaving the neutral amide in the organic phase.

-

The enantiomerically enriched amine can be recovered from the acidic solution by basification and extraction. The amide can be isolated from the organic phase by evaporation of the solvent.

-

-

Hydrolysis of the Amide (Optional):

-

If the other enantiomer of the amine is desired, the isolated amide can be hydrolyzed under acidic or basic conditions to liberate the free amine.

-

Figure 2. Workflow for Enzymatic Kinetic Resolution.

Quantitative Data Summary

| Resolution Method | Amine Substrate Example | Resolving Agent/Enzyme | Acyl Donor | Solvent | Yield (%) | ee% (Product) | ee% (Substrate) | Reference |

| Diastereomeric Salt | 1-Phenylethylamine | (R,R)-Tartaric Acid | N/A | Methanol | ~40 (of one enantiomer) | >95 | N/A | [4] |

| Enzymatic Kinetic | 1-Phenylethylamine | Candida antarctica Lipase B | Ethyl Acetate | Diethyl Ether | ~45 (amide) | >98 (amide) | >98 (amine) | [8] |

| Enzymatic Kinetic | 2-Amino-3,3-dimethylbutane | Candida antarctica Lipase B | Isopropyl Acetate | Isopropyl Acetate | ~50 (amide) | High (not specified) | High (not specified) | [7] |

Note: The yields for diastereomeric salt formation are theoretically limited to 50% for a single enantiomer in one crystallization step. For kinetic resolution, the theoretical maximum yield for each enantiomer (one as the unreacted starting material and one as the product) is 50%.

Conclusion

The chiral resolution of racemic But-3-en-2-amine is an essential step for its application in stereoselective synthesis. This guide has detailed two powerful and widely used methodologies: diastereomeric salt formation and enzymatic kinetic resolution. While specific optimized conditions for But-3-en-2-amine require experimental investigation, the provided protocols for similar amines offer a robust starting point for researchers. The choice between these methods will depend on factors such as scale, cost, desired enantiomer, and available equipment. For large-scale production, diastereomeric salt resolution remains a viable option, while enzymatic resolution offers high selectivity and mild reaction conditions, which are often advantageous in pharmaceutical development. The successful application of these techniques will enable the broader use of enantiopure But-3-en-2-amine as a valuable chiral building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 6. rsc.org [rsc.org]

- 7. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 8. chimia.ch [chimia.ch]

- 9. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to But-3-en-2-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-en-2-amine, a primary amine with a vinyl functional group, represents a valuable chiral building block in organic synthesis. Its structure combines the reactivity of an amine with the potential for further functionalization at the carbon-carbon double bond, making it a molecule of interest in the development of novel chemical entities. This guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physicochemical properties, and a detailed, plausible experimental protocol for the synthesis of But-3-en-2-amine via the reduction of 3-buten-2-one oxime. Additionally, typical spectroscopic data are presented, and key reaction pathways are visualized to aid in its application in research and development.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is but-3-en-2-amine .[1][2] The name is derived as follows:

-

"But-" : Indicates a four-carbon chain.

-

"-3-en-" : Specifies a double bond between carbons 3 and 4.

-

"-2-amine" : Denotes a primary amine group attached to the second carbon.

The molecule contains a stereocenter at the second carbon atom, and therefore exists as a pair of enantiomers, (R)-but-3-en-2-amine and (S)-but-3-en-2-amine.[3]

Synonyms: 1-Methylallylamine, 3-Amino-1-butene.[1][2]

Chemical Structure:

The structure of but-3-en-2-amine is characterized by a four-carbon backbone with a primary amine group at the C2 position and a terminal double bond.

Caption: Chemical structure of But-3-en-2-amine.

Physicochemical and Spectroscopic Data

Quantitative data for but-3-en-2-amine is summarized below. It is important to note that experimental values can vary based on the isomeric purity and experimental conditions.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H9N | [1][2] |

| Molecular Weight | 71.12 g/mol | [1][2] |

| CAS Number | 34375-90-1 | [1][2] |

| XLogP3 | 0.3 | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | δ 0.9-1.2 (d, 3H, CH₃), δ 1.5-1.8 (br s, 2H, NH₂), δ 3.2-3.6 (m, 1H, CH-N), δ 5.0-5.3 (m, 2H, =CH₂), δ 5.7-6.0 (m, 1H, -CH=) |

| ¹³C NMR | δ 20-25 (CH₃), δ 50-55 (CH-N), δ 112-118 (=CH₂), δ 140-145 (-CH=) |

| IR (Infrared) | 3300-3500 cm⁻¹ (N-H stretch, two bands for primary amine), 1640-1680 cm⁻¹ (C=C stretch), ~910 and 990 cm⁻¹ (alkene C-H bends)[4][5][6] |

| Mass Spec (EI) | m/z 71 (M⁺), 56 ([M-CH₃]⁺), 44 ([CH(NH₂)=CH₂]⁺), 30 ([CH₂=NH₂]⁺) |

Experimental Protocols

Due to the lack of a specific, published, detailed synthesis protocol for But-3-en-2-amine, a plausible and robust method is presented here based on the reduction of the corresponding oxime derived from 3-buten-2-one. This two-step process is a common and effective way to synthesize primary amines from ketones.

Synthesis of 3-Buten-2-one Oxime

Materials:

-

3-Buten-2-one (Methyl vinyl ketone)

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.1 equivalents) in water, keeping the temperature below 10 °C.

-

To this cold solution, add 3-buten-2-one (1.0 equivalent) dissolved in ethanol dropwise over 30 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-buten-2-one oxime, which can be used in the next step without further purification.

Reduction of 3-Buten-2-one Oxime to But-3-en-2-amine

Materials:

-

3-Buten-2-one oxime

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) with a catalyst (e.g., NiCl₂)

-

Anhydrous tetrahydrofuran (B95107) (THF) or Methanol

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure using LiAlH₄:

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Dissolve the crude 3-buten-2-one oxime from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath and quench it by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.

-

Combine the filtrate and the ether washings, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude but-3-en-2-amine.

-

Further purification can be achieved by distillation.

Reaction Pathways and Logical Relationships

The synthesis of But-3-en-2-amine can be visualized as a two-step process from the corresponding ketone. A common subsequent reaction for primary amines, acylation, is also depicted.

Caption: Synthetic pathway to But-3-en-2-amine and its subsequent acylation.

Applications in Drug Development and Organic Synthesis

Primary amines are fundamental building blocks in medicinal chemistry and organic synthesis.[7][8] But-3-en-2-amine, with its bifunctional nature, offers several strategic advantages:

-

Chiral Pool Synthesis: The chiral nature of but-3-en-2-amine makes it a valuable precursor for the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[9][10]

-

Further Functionalization: The vinyl group can undergo a variety of transformations, such as hydroboration-oxidation, epoxidation, and polymerization, allowing for the introduction of additional functional groups.

-

Scaffold for Biologically Active Molecules: The allylic amine motif is present in numerous natural products and pharmaceuticals.

While specific applications of But-3-en-2-amine in marketed drugs are not widely documented, its structural motifs are relevant to compounds with a range of biological activities. The development of efficient and stereoselective synthetic routes to such amines is an active area of research, particularly using biocatalytic methods.[1][11][12]

Conclusion

But-3-en-2-amine is a versatile chiral building block with significant potential in organic synthesis and drug discovery. This guide has provided a detailed overview of its nomenclature, structure, and properties. A plausible and detailed experimental protocol for its synthesis has been outlined, providing a practical starting point for its preparation in a laboratory setting. The presented spectroscopic data and reaction pathway visualizations offer a framework for its characterization and further chemical manipulation. As the demand for enantiomerically pure and functionally diverse small molecules continues to grow, compounds like But-3-en-2-amine will undoubtedly play an important role in the advancement of chemical and pharmaceutical sciences.

References

- 1. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. But-3-en-2-amine | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-But-3-EN-2-amine | C4H9N | CID 10034575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]

- 9. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 10. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Molecular weight and formula of But-3-en-2-amine

This technical guide provides a comprehensive overview of the core physicochemical properties of But-3-en-2-amine, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

But-3-en-2-amine is a primary amine containing a vinyl group. Its fundamental molecular characteristics are pivotal for its application in chemical synthesis and research. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C4H9N | [1][2][3][4][5] |

| Molecular Weight | 71.12 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 71.07350 Da | [4] |

A logical diagram illustrating the relationship between the compound's name, its structure, and its derived properties is presented below.

Experimental Protocol: Purity and Identity Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of But-3-en-2-amine to confirm its identity and determine its purity.

Objective: To qualitatively and quantitatively analyze a sample of But-3-en-2-amine.

Materials and Equipment:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (carrier gas)

-

But-3-en-2-amine sample

-

Anhydrous solvent (e.g., Dichloromethane or Diethyl ether)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the But-3-en-2-amine sample in the chosen anhydrous solvent (e.g., 1 mg/mL).

-

GC-MS Instrument Setup:

-

Set the injector temperature to 250°C.

-

Set the initial oven temperature to 50°C, hold for 2 minutes.

-

Ramp the oven temperature to 250°C at a rate of 10°C/min.

-

Hold the final temperature for 5 minutes.

-

Set the carrier gas (Helium) flow rate to 1 mL/min.

-

Set the MS transfer line temperature to 280°C.

-

Set the ion source temperature to 230°C.

-

Scan range: m/z 35-200.

-

-

Injection: Inject 1 µL of the prepared sample into the GC injector port.

-

Data Acquisition: Start the data acquisition. The total run time will be approximately 27 minutes.

-

Data Analysis:

-

Identify the peak corresponding to But-3-en-2-amine based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. The molecular ion peak (M+) should be observed at m/z 71.

-

Determine the purity by calculating the peak area percentage of the But-3-en-2-amine peak relative to the total area of all peaks in the chromatogram.

-

The workflow for this experimental protocol is visualized in the diagram below.

References

- 1. (S)-But-3-EN-2-amine | C4H9N | CID 10034575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. But-3-en-2-amine | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. but-3-en-2-amine | CAS#:34375-90-1 | Chemsrc [chemsrc.com]

- 5. but-3-en-2-amine | 34375-90-1 | Buy Now [molport.com]

The Genesis of a Versatile Amine: A Technical Guide to the Discovery and Synthesis of 1-Methylallylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylallylamine, also known as N-methylallylamine or crotylamine, is a primary amine that has garnered interest in various fields of chemical synthesis, from the development of polymers to its potential as a building block in pharmacologically active molecules. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of 1-methylallylamine. It details key experimental protocols, presents comparative quantitative data, and visualizes reaction pathways to offer a comprehensive resource for researchers and professionals in drug development and chemical sciences.

Historical Perspective and Discovery

The synthesis of allylamines, in general, dates back to the 19th century, with early methods often involving the reaction of allyl halides with ammonia. A notable early preparation of the parent compound, allylamine (B125299), was described by Hofmann and involved the hydrolysis of allyl isothiocyanate with dilute acid.[1] The N-methylation of allylamine to produce 1-methylallylamine likely followed from established methods of amine alkylation.

A significant milestone in the documented synthesis of N-methylallylamine is its inclusion in the highly reputable Organic Syntheses series. A procedure published in 1952, and later included in Collective Volume 4, details a method that has served as a reliable protocol for decades.[2] This method, a modification of earlier techniques for synthesizing secondary amines, highlights the importance of this compound in the repertoire of synthetic organic chemists. More contemporary methods continue to be developed, reflecting the ongoing utility of this versatile amine.

Key Synthetic Methodologies

The synthesis of 1-methylallylamine has evolved, with various methods being employed to achieve its preparation. Below are detailed protocols for two historically significant and one modern approach.

The N-Benzylidene-methylamine Intermediate Method (Organic Syntheses)

This classical approach involves the formation of an N-benzylidene-methylamine intermediate, which is then reacted with an allyl halide. The subsequent hydrolysis of the resulting quaternary ammonium (B1175870) salt yields the desired N-methylallylamine. This method is advantageous as it avoids the polyalkylation often observed in the direct reaction of amines with alkyl halides.

Experimental Protocol:

-

Step 1: Formation of N-Benzylidene-methylamine. (This step is based on the general principle described in the synthesis of N-methylethylamine, which is a modification of the N-methylallylamine procedure). A mixture of benzaldehyde (B42025) and methylamine (B109427) is reacted to form the corresponding imine.

-

Step 2: Reaction with Allyl Bromide. The N-benzylidene-methylamine is then reacted with allyl bromide.

-

Step 3: Hydrolysis. The resulting product is hydrolyzed to yield N-methylallylamine.

While the specific Organic Syntheses procedure for N-methylallylamine was not directly retrieved in the search, the procedure for N-methylethylamine explicitly states it is a modification of the N-methylallylamine method, indicating a similar synthetic strategy.[2]

Direct Alkylation of Methylamine with Allyl Chloride (Modern Approach)

A more direct and recent method involves the reaction of an aqueous solution of methylamine with allyl chloride. This approach is straightforward but requires careful control of reaction conditions to minimize the formation of di- and tri-allylated byproducts.

Experimental Protocol:

A 40% aqueous solution of methylamine is treated with allyl chloride, added in portions, at room temperature with constant stirring. The reaction is allowed to proceed for 3-4 hours. The mixture is then acidified with HCl and extracted with ether to remove unreacted allyl chloride. The aqueous solution containing the amine hydrochloride is concentrated, and the free amine is liberated by the addition of a concentrated KOH solution, followed by distillation.[3]

Quantitative Data Summary:

| Method | Starting Materials | Key Reagents/Conditions | Yield | Reference |

| N-Benzylidene Intermediate (Inferred) | Benzaldehyde, Methylamine, Allyl Halide | Formation of imine, quaternization, hydrolysis | N/A | Organic Syntheses (by reference)[2] |

| Direct Alkylation | Allyl chloride, 40% aq. Methylamine | Room temperature, 3-4 h; workup with HCl and KOH | 65% | Russian Journal of Organic Chemistry, 2020[3] |

Reaction Pathways and Mechanisms

The synthesis of 1-methylallylamine via the direct alkylation of methylamine with an allyl halide is a classic example of a nucleophilic substitution reaction.

Applications in Drug Development and Signaling Pathways

While 1-methylallylamine itself is not a widely known therapeutic agent, the allylamine moiety is a recognized pharmacophore in medicinal chemistry. For instance, the allylamine class of antifungal agents, which includes drugs like naftifine (B1207962) and terbinafine, functions by inhibiting the enzyme squalene (B77637) epoxidase, a key component in the fungal ergosterol (B1671047) biosynthesis pathway. The introduction of a methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties by altering its size, lipophilicity, and metabolic stability.[4] The "magic methyl" effect, where the addition of a methyl group leads to a significant improvement in biological activity, is a well-documented phenomenon in drug discovery.[5]

The potential for 1-methylallylamine to serve as a scaffold or intermediate in the synthesis of novel bioactive compounds remains an area of interest for medicinal chemists. Its simple structure and reactive functional groups make it a versatile starting material for the construction of more complex molecules.

Conclusion

The synthesis of 1-methylallylamine has a documented history rooted in classical amine chemistry, with reliable methods established for its preparation. Modern approaches have streamlined its synthesis, making this versatile building block readily accessible. While not a drug itself, the structural motifs present in 1-methylallylamine are relevant to the design of pharmacologically active compounds, particularly in the development of antifungal agents. This guide provides a foundational understanding of the history, synthesis, and potential applications of 1-methylallylamine, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-Allylmethylamine synthesis - chemicalbook [chemicalbook.com]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for But-3-en-2-amine Stability: A Technical Guide

Introduction

But-3-en-2-amine is a chiral unsaturated amine with applications in organic synthesis and as a building block for more complex molecules. Understanding its relative stability, including its various conformations and potential tautomeric forms, is crucial for predicting its reactivity, designing synthetic routes, and for its potential application in drug development. Quantum chemical calculations offer a powerful in silico approach to elucidate the energetic landscape of this molecule. This technical guide provides an in-depth overview of the theoretical framework and computational protocols for assessing the stability of But-3-en-2-amine.

Theoretical Framework for Stability Analysis

The stability of But-3-en-2-amine is primarily determined by its electronic structure. Quantum chemical methods, particularly Density Functional Theory (DFT), are well-suited for this purpose. The core of the analysis involves locating the stationary points on the potential energy surface (PES) of the molecule, which correspond to its different conformers and tautomers. The relative stability is then determined by comparing their Gibbs free energies.

Conformational Isomerism

But-3-en-2-amine possesses rotational freedom around its single bonds, leading to various spatial arrangements known as conformations. The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions. Identifying the global minimum energy conformation is essential as it represents the most populated state of the molecule under thermal equilibrium.

Tautomerism: Imine-Enamine Equilibrium

But-3-en-2-amine can exist in equilibrium with its tautomer, but-3-en-2-imine, through a proton transfer reaction. This imine-enamine tautomerism is a critical aspect of its chemistry. Computational studies can predict the equilibrium constant of this reaction by calculating the Gibbs free energy difference between the two tautomers.[1][2]

Computational Methodology

A systematic computational workflow is necessary to ensure the accuracy and reliability of the stability predictions. This involves a series of calculations, from initial geometry optimization to high-level energy refinements.

Experimental Protocols: A Computational Approach

The following steps outline a robust protocol for the quantum chemical analysis of But-3-en-2-amine stability:

-

Initial Structure Generation: The 2D structure of But-3-en-2-amine and its potential tautomers are sketched using molecular editing software. These are then converted to 3D structures. Both (R)- and (S)-enantiomers of But-3-en-2-amine should be considered, although their energetic properties will be identical unless interacting with a chiral environment.

-

Conformational Search: A conformational search is performed for each isomer to identify the low-energy conformers. This can be achieved using molecular mechanics methods or semi-empirical quantum methods as a preliminary screen, followed by full geometry optimization of the most promising candidates at a higher level of theory.

-

Geometry Optimization: The geometries of all identified conformers and tautomers are optimized to find the minimum energy structures. Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a sufficiently large basis set, like 6-311++G(d,p), is a common and reliable choice for such systems.[1][3]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Solvation Effects: The influence of a solvent on the relative stability is accounted for using implicit solvation models, such as the Polarizable Continuum Model (PCM).[3] This is crucial as the polarity of the solvent can significantly affect the tautomeric equilibrium.[1]

-

Analysis of Results: The final Gibbs free energies of all species are compared to determine their relative stabilities. The Boltzmann distribution can be used to estimate the population of each conformer and tautomer at a given temperature.

Data Presentation: Quantitative Analysis of Stability

The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Relative Energies of But-3-en-2-amine Conformers

| Conformer | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Conformer A | Value | Value | Value | 0.00 |

| Conformer B | Value | Value | Value | Value |

| Conformer C | Value | Value | Value | Value |

Note: The values in this table are placeholders and would be populated with the results from the quantum chemical calculations.

Table 2: Relative Energies of But-3-en-2-amine Tautomers

| Tautomer | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| But-3-en-2-amine (Enamine) | Value | Value | Value | 0.00 |

| But-3-en-2-imine (Imine) | Value | Value | Value | Value |

Note: The values in this table are placeholders and would be populated with the results from the quantum chemical calculations.

Visualization of Computational Workflow and Molecular Relationships

Visual diagrams are essential for conveying complex workflows and relationships in a readily understandable format.

Caption: A generalized workflow for the quantum chemical analysis of molecular stability.

Caption: The equilibrium between the enamine and imine tautomers of But-3-en-2-amine.

Conclusion

Quantum chemical calculations provide a robust and insightful framework for understanding the stability of But-3-en-2-amine. By systematically exploring its conformational landscape and tautomeric equilibrium using methods like DFT, researchers can gain a detailed understanding of its energetic properties. This knowledge is invaluable for predicting its behavior in chemical reactions and for the rational design of new molecules in fields such as drug development. The protocols and data presentation formats outlined in this guide offer a standardized approach to ensure the clarity and reproducibility of such computational studies.

References

Commercial Availability and Synthetic Routes for Enantiopure But-3-en-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure but-3-en-2-amine is a valuable chiral building block in organic synthesis, particularly for the construction of complex nitrogen-containing molecules and pharmacologically active compounds. Its utility stems from the presence of a stereogenic center adjacent to a versatile vinyl group, which allows for a variety of chemical transformations. This guide provides an in-depth overview of the commercial suppliers of enantiopure but-3-en-2-amine and details established experimental protocols for its synthesis.

Commercial Supplier Data

The commercial availability of enantiopure but-3-en-2-amine and its salts is somewhat limited, with several companies offering these compounds, primarily for research and development purposes. The following table summarizes the available data on suppliers, catalog numbers, purity, and pricing. Please note that prices and availability are subject to change and direct inquiry with the supplier is recommended for the most current information.

| Supplier | Product Name | Enantiomer | Form | CAS Number | Purity | Quantity | Price (USD) |

| Crysdot LLC | (S)-But-3-en-2-amine hydrochloride | (S) | Hydrochloride | 153451-37-7 | 95+% | 1g | $653 (inquire for other sizes)[1] |

| Sunway Pharm Ltd | (S)-BUT-3-EN-2-AMINE HCL | (S) | Hydrochloride | 153451-37-7 | 97% | 1g | $668.00 |

| BLD Pharm | (R)-But-3-en-2-amine | (R) | Free Base | 63731-07-7 | N/A | N/A | Inquire |

| BLD Pharm | (S)-But-3-en-2-amine | (S) | Free Base | 75197-06-7 | N/A | N/A | Inquire |

| BLD Pharm | (R)-But-3-en-2-amine hydrochloride | (R) | Hydrochloride | 869485-70-1 | N/A | N/A | Inquire |

| BLD Pharm | (S)-But-3-en-2-amine hydrochloride | (S) | Hydrochloride | 153451-37-7 | N/A | N/A | Inquire |

| Fisher Scientific (via eMolecules/AstaTech) | BUT-3-EN-2-AMINE | Racemic | Free Base | 34375-90-1 | 95.000% | 0.25g | $486.54[2] |

Experimental Protocols

The synthesis of enantiopure but-3-en-2-amine can be achieved through several methods. The most prominent and well-documented chemical approach involves the diastereoselective allylation of an N-tert-butanesulfinyl imine. An increasingly popular and environmentally benign alternative is the use of enzymatic methods, particularly employing transaminases.

Protocol 1: Asymmetric Synthesis via Diastereoselective Allylation of an N-tert-butanesulfinyl Imine

This method relies on the condensation of a pro-chiral ketone with an enantiopure sulfinamide to form a chiral N-sulfinylimine. Subsequent diastereoselective allylation and removal of the chiral auxiliary yields the desired enantiopure amine.

Step 1: Formation of N-tert-butanesulfinyl imine

-

To a solution of but-3-en-2-one (B6265698) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added (R)- or (S)-2-methylpropane-2-sulfinamide (1.0 eq).

-

Titanium(IV) ethoxide (Ti(OEt)4) (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

The reaction is quenched by the addition of brine and the mixture is filtered through a pad of celite.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be used in the next step without further purification.

Step 2: Diastereoselective Allylation

-

To a suspension of indium powder (1.5 eq) in anhydrous THF is added allyl bromide (2.0 eq). The mixture is stirred at room temperature for 30 minutes to activate the indium.

-

A solution of the N-tert-butanesulfinyl imine (1.0 eq) from Step 1 in anhydrous THF is added dropwise to the suspension.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired diastereomer of the N-allyl-N-tert-butanesulfinyl amine.

Step 3: Deprotection of the Sulfinyl Group

-

The purified N-allyl-N-tert-butanesulfinyl amine (1.0 eq) is dissolved in methanol.

-

A solution of hydrochloric acid (e.g., 4 M in 1,4-dioxane (B91453) or an appropriate concentration in methanol) is added, and the mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure to yield the crude enantiopure but-3-en-2-amine hydrochloride.

-

For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH) and extracted into an organic solvent.

Protocol 2: Enzymatic Synthesis using Transaminase Biocatalysis

This protocol utilizes a transaminase enzyme to asymmetrically convert a prochiral ketone into the desired chiral amine. This method is often performed in aqueous buffer systems under mild conditions.

Step 1: Preparation of Reaction Mixture

-

In a suitable reaction vessel, prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.5-8.5).

-

Add but-3-en-2-one (1.0 eq) as the substrate. A co-solvent such as DMSO may be used to improve substrate solubility.

-

Add an amine donor in excess (e.g., isopropylamine, L-alanine, or D-alanine, depending on the desired enantiomer and enzyme specificity).

-

Add pyridoxal (B1214274) 5'-phosphate (PLP), a common cofactor for transaminases, to the recommended concentration (typically 0.1-1.0 mM).

Step 2: Biocatalytic Conversion

-

Add the selected transaminase enzyme (either as a purified enzyme, a lysate, or whole cells) to the reaction mixture. The enzyme loading will depend on its activity and should be optimized.

-

The reaction is incubated at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

-

The progress of the reaction is monitored over time (e.g., 12-48 hours) by a suitable analytical method such as chiral GC or HPLC to determine the conversion and enantiomeric excess.

Step 3: Product Isolation and Purification

-

Once the reaction has reached the desired conversion, the enzyme is removed by centrifugation (for whole cells or lysate) or by other protein precipitation/removal techniques.

-

The pH of the supernatant is adjusted to >10 with a base (e.g., NaOH) to ensure the amine is in its free base form.

-

The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield the enantiopure but-3-en-2-amine.

-

If necessary, further purification can be achieved by distillation or chromatography.

Conclusion

While the direct commercial availability of enantiopure but-3-en-2-amine is limited to a few specialized suppliers, robust and well-established synthetic methods exist for its preparation in a laboratory setting. The diastereoselective allylation of N-tert-butanesulfinyl imines provides a reliable chemical route, while enzymatic synthesis using transaminases offers a greener and highly selective alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and desired enantiopurity. For drug development professionals, the scalability and regulatory aspects of each synthetic route should be carefully considered.

References

A Technical Guide to 3-Amino-1-butene: Synonyms, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction